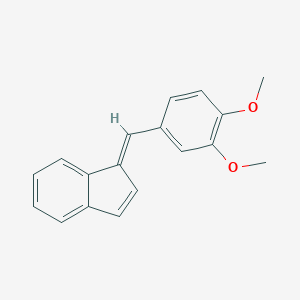![molecular formula C22H26N2O3 B271426 ethyl 1-benzyl-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B271426.png)
ethyl 1-benzyl-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-benzyl-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate, commonly known as EBDMIC, is a synthetic compound that belongs to the class of indole derivatives. EBDMIC has been the subject of scientific research for its potential application in various fields, including medicinal chemistry, pharmacology, and neuroscience.
作用机制
The mechanism of action of EBDMIC is not fully understood. However, it has been suggested that EBDMIC acts as a ligand for various receptors, including serotonin receptors and dopamine receptors. EBDMIC has been shown to have agonist activity at 5-HT2A and 5-HT2C receptors, as well as antagonist activity at 5-HT3 and D2 receptors. EBDMIC has also been shown to inhibit the reuptake of serotonin and dopamine, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
EBDMIC has been shown to have various biochemical and physiological effects. In vitro studies have shown that EBDMIC inhibits the growth of cancer cells and reduces inflammation. In vivo studies have shown that EBDMIC has analgesic and antipsychotic effects. EBDMIC has also been shown to increase locomotor activity and induce hyperthermia in animals.
实验室实验的优点和局限性
EBDMIC has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. EBDMIC has also been shown to have high affinity and selectivity for various receptors, making it a useful tool for studying receptor function. However, there are also limitations to using EBDMIC in lab experiments. EBDMIC has limited solubility in water, which can make it difficult to use in certain assays. EBDMIC also has a short half-life, which can make it difficult to study its long-term effects.
未来方向
There are several future directions for research on EBDMIC. One area of research is to investigate the potential of EBDMIC as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Another area of research is to investigate the mechanism of action of EBDMIC and its effects on various receptors. Additionally, future research could focus on developing new synthetic methods for EBDMIC and improving its solubility and stability.
合成方法
EBDMIC can be synthesized through a multi-step process that involves the reaction of various reagents and solvents. The synthesis method of EBDMIC is complex and requires expertise in organic chemistry. The first step involves the reaction of 5-hydroxy-2-methylindole with benzyl bromide to form 1-benzyl-5-hydroxy-2-methylindole. The second step involves the reaction of 1-benzyl-5-hydroxy-2-methylindole with dimethylamine and formaldehyde to form 1-benzyl-4-[(dimethylamino)methyl]-5-hydroxy-2-methylindole. The final step involves the esterification of 1-benzyl-4-[(dimethylamino)methyl]-5-hydroxy-2-methylindole with ethyl chloroformate to form EBDMIC.
科学研究应用
EBDMIC has been the subject of scientific research for its potential application in various fields. In medicinal chemistry, EBDMIC has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In pharmacology, EBDMIC has been studied for its potential as a ligand for various receptors, including serotonin receptors and dopamine receptors. In neuroscience, EBDMIC has been investigated for its potential as a tool for studying the function of the central nervous system.
属性
分子式 |
C22H26N2O3 |
|---|---|
分子量 |
366.5 g/mol |
IUPAC 名称 |
ethyl 1-benzyl-4-[(dimethylamino)methyl]-5-hydroxy-2-methylindole-3-carboxylate |
InChI |
InChI=1S/C22H26N2O3/c1-5-27-22(26)20-15(2)24(13-16-9-7-6-8-10-16)18-11-12-19(25)17(21(18)20)14-23(3)4/h6-12,25H,5,13-14H2,1-4H3 |
InChI 键 |
FBGWGRVIRWPLGR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=C1C(=C(C=C2)O)CN(C)C)CC3=CC=CC=C3)C |
规范 SMILES |
CCOC(=O)C1=C(N(C2=C1C(=C(C=C2)O)CN(C)C)CC3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{2-[4-(4-Ethyl-1-piperazinyl)phenyl]vinyl}quinoline](/img/structure/B271346.png)
![1-[2-(2-Naphthyl)-2-oxoethyl]pyrazin-1-ium](/img/structure/B271349.png)
![5-(2-Hydroxyethyl)-4-methyl-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-thiazol-3-ium](/img/structure/B271350.png)
![3-Bromo-1-[2-(2-naphthyl)-2-oxoethyl]pyridinium](/img/structure/B271351.png)
![1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271358.png)
![(1E)-1-[(4-methylsulfonylphenyl)methylene]indene](/img/structure/B271360.png)
![1-[2-(2,3-Dimethoxyphenyl)vinyl]isoquinoline](/img/structure/B271361.png)
![1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-iodopyridinium](/img/structure/B271365.png)
![2-[2-(4-Fluorophenyl)-2-oxoethyl]-3-methylisoquinolinium](/img/structure/B271368.png)

![2-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271373.png)
![3-Cyano-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271375.png)

